O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
Overview
Description
O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate is a complex organic compound with the molecular formula C13H21NO5 . This compound is characterized by its unique bicyclic structure, which includes a seven-membered ring with nitrogen and oxygen atoms. It is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Bicyclic Core: The bicyclic core is formed through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled temperature and pressure conditions.
Introduction of Functional Groups: The tert-butyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides and bases.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, osmium tetroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, such as ketones, aldehydes, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- O7-tert-butyl O1-methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
- This compound
Uniqueness
This compound stands out due to its unique bicyclic structure and the presence of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various scientific research applications, as it can undergo a wide range of chemical reactions and interact with different molecular targets.
Properties
IUPAC Name |
7-O-tert-butyl 1-O-methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-8-5-6-13(14,7-9(8)15)10(16)18-4/h8-9,15H,5-7H2,1-4H3/t8-,9+,13+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGRTZJENYOJQN-ZDMBXUJBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CC2O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@]1(C[C@@H]2O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601113692 | |
Record name | rel-7-(1,1-Dimethylethyl) 1-methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601113692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255897-17-7 | |
Record name | rel-7-(1,1-Dimethylethyl) 1-methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=255897-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-7-(1,1-Dimethylethyl) 1-methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601113692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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